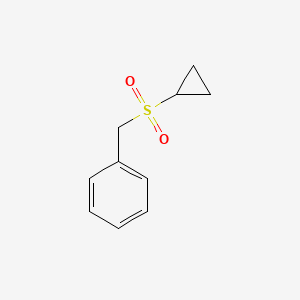
Cyclopropylsulfonylmethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropylsulfonylmethylbenzene is an organic compound that features a cyclopropyl group, a sulfonyl group, and a methyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropylsulfonylmethylbenzene can be synthesized through several methods. One common approach involves the reaction of cyclopropylmethylbenzene with a sulfonyl chloride in the presence of a base. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the sulfonyl group on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: Cyclopropylsulfonylmethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
Cyclopropylsulfonylmethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of cyclopropylsulfonylmethylbenzene involves its interaction with specific molecular targets. The sulfonyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The cyclopropyl group may also contribute to the compound’s reactivity by introducing strain into the molecule, making it more reactive under certain conditions.
Comparison with Similar Compounds
Cyclopropylsulfonylmethylbenzene can be compared with other sulfonyl-containing compounds, such as:
Methylsulfonylbenzene: Lacks the cyclopropyl group, resulting in different reactivity and applications.
Cyclopropylmethylbenzene: Lacks the sulfonyl group, leading to different chemical properties and uses.
The uniqueness of this compound lies in the combination of the cyclopropyl and sulfonyl groups, which impart distinct reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
51417-12-0 |
|---|---|
Molecular Formula |
C10H12O2S |
Molecular Weight |
196.27 g/mol |
IUPAC Name |
cyclopropylsulfonylmethylbenzene |
InChI |
InChI=1S/C10H12O2S/c11-13(12,10-6-7-10)8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChI Key |
WIPWCTNBWGHGLB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















